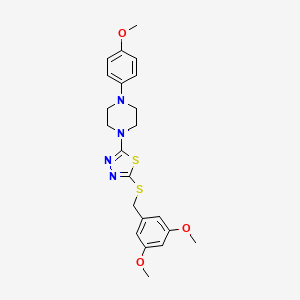
2-((3,5-二甲氧基苄基)硫代)-5-(4-(4-甲氧基苯基)哌嗪-1-基)-1,3,4-噻二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-((3,5-Dimethoxybenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a ring with sulfur and nitrogen atoms. This particular derivative includes a piperazine ring substituted with a 4-methoxyphenyl group and a thiadiazole ring substituted with a 3,5-dimethoxybenzylthio group. The structure suggests potential biological activity, given the presence of the methoxy groups and the piperazine moiety, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives typically involves the reaction of appropriate precursors such as sulphinylbis compounds with hydrazides or carbazates, as seen in the synthesis of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles . Similarly, the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine is achieved using aminothiourea and carbon disulfide as starting materials . These methods could potentially be adapted for the synthesis of the compound , with the appropriate substitutions to include the 3,5-dimethoxybenzyl and 4-methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, and X-ray crystallography . These techniques would likely reveal the presence of characteristic thiadiazole and piperazine vibrations, as well as the methoxy group signals in the NMR spectrum. The crystal structure analysis could provide insights into the intermolecular interactions and the supramolecular network formed by these compounds .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-thiadiazole derivatives can be influenced by the substituents on the thiadiazole ring and the piperazine moiety. For instance, the presence of electron-donating methoxy groups could affect the electron density of the thiadiazole ring, potentially altering its reactivity towards nucleophiles or electrophiles. The piperazine ring could engage in reactions typical for secondary amines, such as acylation or alkylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are determined by their molecular structure. The presence of methoxy and benzyl groups could increase the lipophilicity of the compound, which is an important factor in drug design. The melting points, solubility, and stability of these compounds can be assessed through experimental measurements. The antibacterial and antiproliferative activities of similar compounds suggest that the compound may also possess these biological properties .
科学研究应用
抗增殖和抗菌特性
1,3,4-噻二唑化合物因其生物活性而受到研究。由 5-取代-1,3,4-噻二唑-2-胺衍生的席夫碱显示出显着的生物学特性。这些化合物,包括那些与所讨论的化学结构类似的化合物,表现出很高的 DNA 保护能力,并且对某些菌株(如表皮葡萄球菌)具有很强的抗菌活性。值得注意的是,与所给化学结构相关的化合物 3A 对 PC-3 和 MDA-MB-231 等癌细胞系表现出细胞毒性,IC50 值分别为 370.7 µM 和 505.1 µM,突出了它们在癌症治疗策略中的潜力 (Gür 等人,2020)。
抗抑郁特性
苯并[b]噻吩的某些衍生物,与所讨论的化学结构相关,已被合成以获得新的双重抗抑郁药。这些化合物,特别是 1-(3,5-二甲基苯并[b]噻吩-2-基)-3-[4-(2-甲氧基苯基)哌嗪-1-基]丙醇-1,在 5-HT1A 受体亲和力和血清素再摄取抑制的体外试验中显示出有希望的结果,表明在治疗抑郁症中具有潜在应用 (Orús 等人,2002)。
抗氧化特性
1,3,4-噻二唑衍生物,包括那些与指定化学结构相关的衍生物,因其抗氧化特性而受到探索。一项研究发现,某些化合物,特别是那些包括甲氧基的化合物,在各种检测中显示出有效的抗氧化活性。这表明它们在氧化应激相关疾病中的潜在用途 (Gür 等人,2017)。
抗炎和抗菌特性
对 6-甲氧基-2-(哌嗪-1-基)-4H-色满-4-酮衍生物(与所讨论的化学结构密切相关)的研究表明,某些化合物具有显着的抗炎活性,抑制促炎细胞因子如 TNF-α 和 IL-6。此外,这些化合物还表现出有效的抗菌活性,表明它们在治疗感染和炎症性疾病中的潜力 (Hatnapure 等人,2012)。
属性
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-27-18-6-4-17(5-7-18)25-8-10-26(11-9-25)21-23-24-22(31-21)30-15-16-12-19(28-2)14-20(13-16)29-3/h4-7,12-14H,8-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSYGSAFVXOUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,5-Dimethoxybenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


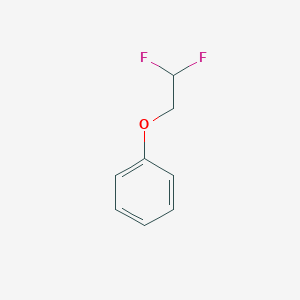
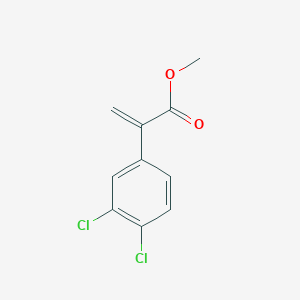
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)

![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)
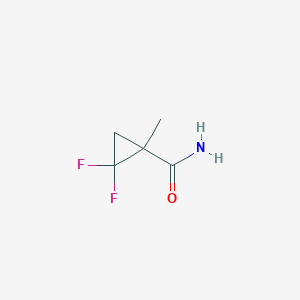
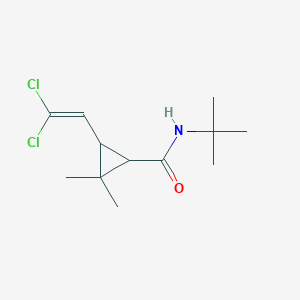
![N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3012575.png)
![2-[(Methylsulfanyl)methyl]pyrrolidine](/img/structure/B3012576.png)


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)
![Piperidin-1-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B3012581.png)